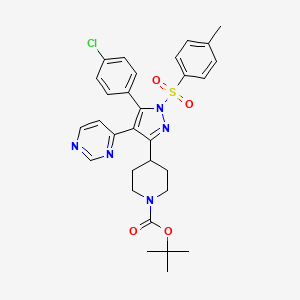
Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a pyrimidine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and piperidine rings. Tosylation and tert-butyl esterification are key steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Researchers may explore its potential as a therapeutic agent for various diseases, particularly those involving targets within the pyrimidine and pyrazole pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-(4-chlorophenyl)-1H-pyrazole
- 4-(pyrimidin-4-yl)-1H-pyrazole
- Tosylated piperidine derivatives
Uniqueness
Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C30H32ClN5O4S |
|---|---|
Peso molecular |
594.1 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-4-pyrimidin-4-ylpyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H32ClN5O4S/c1-20-5-11-24(12-6-20)41(38,39)36-28(22-7-9-23(31)10-8-22)26(25-13-16-32-19-33-25)27(34-36)21-14-17-35(18-15-21)29(37)40-30(2,3)4/h5-13,16,19,21H,14-15,17-18H2,1-4H3 |
Clave InChI |
KHMKRZKFLQIBAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=NC=C4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


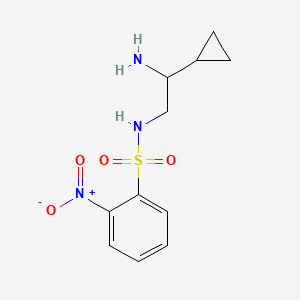
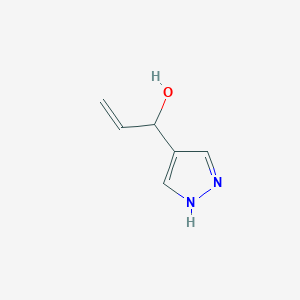
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)
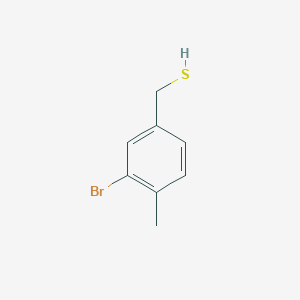
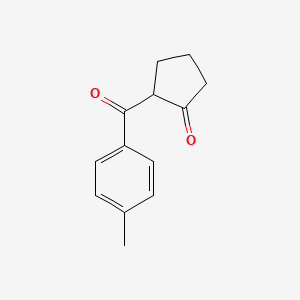
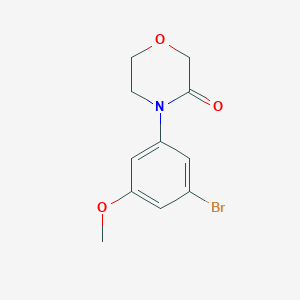
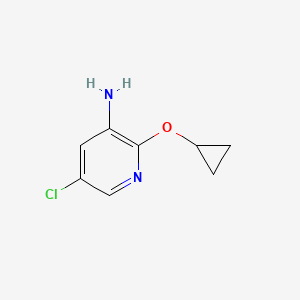
![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)
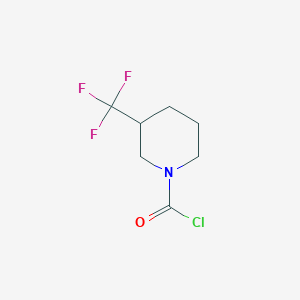



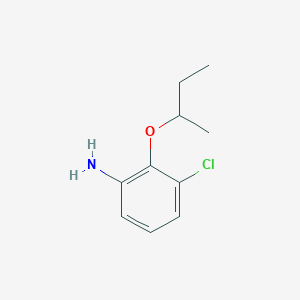
![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
